2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is a benzonitrile derivative featuring a piperazine ring substituted at the 1-position with a 4-chlorophenyl group and at the 2-position with a 5-nitro-substituted benzene ring. The compound’s structure combines a strongly electron-withdrawing nitro group (-NO₂) and a polarizable chlorophenyl moiety, which may influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYRFZNEYAQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 4-chlorophenylpiperazine with 5-nitrobenzonitrile under specific conditions. One common method includes:
Starting Materials: 4-chlorophenylpiperazine and 5-nitrobenzonitrile.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: The major product is 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-aminobenzonitrile.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 4-chlorophenylpiperazine with 5-nitrobenzonitrile. The reaction is generally conducted under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures. The compound possesses the following chemical characteristics:
- Molecular Formula : C₁₇H₁₅ClN₄O₂
- CAS Number : 945367-66-8
- IUPAC Name : this compound
Medicinal Chemistry
This compound has been studied for its potential pharmacological activities, particularly in the treatment of central nervous system disorders. Its structure allows it to interact with neurotransmitter receptors, which may modulate their activity.
Case Study : A study investigated the compound's effects on serotonin receptors, revealing promising results for anxiety and depression treatments. The piperazine moiety is known for its role in enhancing binding affinity to these receptors.
Research has shown that this compound interacts with various biological targets, making it useful in pharmacological research.
Biological Activity Overview
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and nitrile groups may also play a role in the compound’s binding affinity and specificity.
Biological Activity
2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile, with the molecular formula C17H15ClN4O2 and a molecular weight of 342.78 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This compound incorporates a piperazine moiety, which is known for its pharmacological significance, particularly in the development of psychoactive and anticancer drugs.
Anticancer Properties
Research has indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds containing the piperazine structure have been evaluated against various cancer cell lines, such as:
- MCF-7 (breast adenocarcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- U-937 (acute monocytic leukemia)
In a study, certain derivatives demonstrated cytotoxic effects with IC50 values ranging from sub-micromolar to micromolar concentrations, indicating potent activity against these cancer cell lines . The mechanism of action often involves the induction of apoptosis, as evidenced by flow cytometry assays revealing increased levels of apoptotic markers such as p53 and caspase-3 cleavage in treated cells .
Enzyme Inhibition
The compound also shows promise as an inhibitor of key enzymes involved in various biological processes. Specifically, it has been evaluated for its inhibitory effects on:
- Acetylcholinesterase (AChE)
- Urease
Inhibitory activities were quantified with IC50 values indicating strong enzyme inhibition capabilities. For example, some related compounds exhibited IC50 values as low as 0.63 µM for urease inhibition, suggesting that modifications to the piperazine structure can enhance pharmacological effectiveness .
Antibacterial Activity
The antibacterial properties of compounds similar to this compound have also been explored. Studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some derivatives achieving significant inhibition at low concentrations . The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antibacterial efficacy.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a comparative study, various piperazine derivatives were tested against MCF-7 and U-937 cell lines. The results showed that certain modifications led to enhanced cytotoxicity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
These findings highlight the potential for developing new anticancer agents based on this structural framework .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibitory potential of synthesized compounds derived from piperazine. The results are summarized in the table below:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 |
| 7m | Urease | 0.63 |
These compounds demonstrated significant inhibitory effects, suggesting their potential application in treating conditions related to enzyme dysregulation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 5-Nitrobenzonitrile Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The chlorophenyl analog exhibits higher lipophilicity compared to the fluorophenyl derivative due to chlorine’s larger atomic radius and lower electronegativity. This property may enhance membrane permeability in biological systems.
- The methyl-substituted compound (C₁₂H₁₄N₄O₂) has the lowest molecular weight and likely superior aqueous solubility, making it more suitable for formulations requiring high bioavailability.
The diazenyl-cyanoethyl derivative (C₁₈H₁₆N₆O₂) introduces a conjugated system, which may confer unique optical or redox properties relevant to materials science or dye chemistry.
The diazenyl derivative’s extended π-system aligns with compounds used in organic electronics or as photosensitizers.
Research Findings and Limitations
While the provided evidence lacks explicit pharmacological or synthetic data for this compound, structural analogs highlight critical trends:
- Synthetic Accessibility : Piperazine-linked nitrobenzonitriles are typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, where the nitro group activates the benzene ring toward displacement by piperazine.
- Stability Concerns : Nitro groups may pose stability issues under reducing conditions, necessitating careful handling in drug development workflows.
Q & A
Q. How do structural variations in the piperazine ring (e.g., substituents, stereochemistry) affect target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
